

Mass spectrometry (MS) fragmentation pattern of 2-Amino-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzaldehyde

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **2-Amino-4-methylbenzaldehyde**

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **2-Amino-4-methylbenzaldehyde**. The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular structure elucidation.

Introduction to Mass Spectrometry of 2-Amino-4-methylbenzaldehyde

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+\bullet}$) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its molecular weight and structure.[\[1\]](#)[\[2\]](#)

2-Amino-4-methylbenzaldehyde (C_8H_9NO) is an aromatic compound containing three key functional groups: an amino group ($-NH_2$), a methyl group ($-CH_3$), and an aldehyde group ($-CHO$) attached to a benzene ring. Its fragmentation pattern is a composite of the characteristic cleavages associated with these functionalities on an aromatic core. Aromatic structures tend to produce strong molecular ion peaks due to their stability.[\[3\]](#)

Molecular Ion ($M+\bullet$): The monoisotopic mass of **2-Amino-4-methylbenzaldehyde** is 135.07

Da. Therefore, the molecular ion peak is expected at m/z 135. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[4]

Predicted Fragmentation Pathways

The fragmentation of the **2-Amino-4-methylbenzaldehyde** molecular ion is primarily driven by the aldehyde group, which is a common initiation site for cleavage in aromatic aldehydes.[5][6] The amino and methyl groups act as substituents that influence the stability and further fragmentation of the resulting ions.

The principal fragmentation events are detailed below:

- Loss of a Hydrogen Radical ($M-1$): A very common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z 134.[3][5][7] This peak is often prominent in the spectra of such compounds.
- Loss of Carbon Monoxide ($M-28$ from $M-1$): The acylium ion formed from the $M-1$ fragmentation can readily lose a neutral molecule of carbon monoxide (CO). This subsequent fragmentation leads to a highly stable aromatic cation at m/z 106.
- Loss of the Formyl Radical ($M-29$): Direct cleavage of the C-C bond between the benzene ring and the carbonyl group results in the loss of the entire formyl radical ($\bullet\text{CHO}$).[3][7] This produces a substituted phenyl cation at m/z 106.
- Loss of Carbon Monoxide ($M-28$ from $M+\bullet$): A rearrangement process can lead to the expulsion of a neutral CO molecule directly from the molecular ion, resulting in an ion at m/z 107.[7]

Data Presentation: Summary of Key Fragments

The following table summarizes the major predicted ions in the mass spectrum of **2-Amino-4-methylbenzaldehyde**.

m/z	Proposed Fragment Ion	Neutral Loss	Description of Fragmentation
135	$[\text{C}_8\text{H}_9\text{NO}]^{+\bullet}$	-	Molecular Ion (Parent Ion)
134	$[\text{C}_8\text{H}_8\text{NO}]^{+}$	H^{\bullet}	Loss of a hydrogen radical from the aldehyde group to form an acylium ion.
106	$[\text{C}_7\text{H}_8\text{N}]^{+}$	CHO^{\bullet}	Loss of the formyl radical from the molecular ion.
106	$[\text{C}_7\text{H}_8\text{N}]^{+}$	CO	Loss of carbon monoxide from the M-1 fragment ion ($[\text{m/z } 134]$).
107	$[\text{C}_7\text{H}_9\text{N}]^{+\bullet}$	CO	Loss of carbon monoxide from the molecular ion via rearrangement.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standard methodology for acquiring the mass spectrum of **2-Amino-4-methylbenzaldehyde** using an EI-MS system, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

4.1 Sample Preparation

- Dissolve approximately 1 mg of solid **2-Amino-4-methylbenzaldehyde** in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or methanol).
- Vortex the solution to ensure complete dissolution.

- If using GC-MS, transfer the solution to a standard 2 mL autosampler vial.

4.2 Instrumentation and Parameters

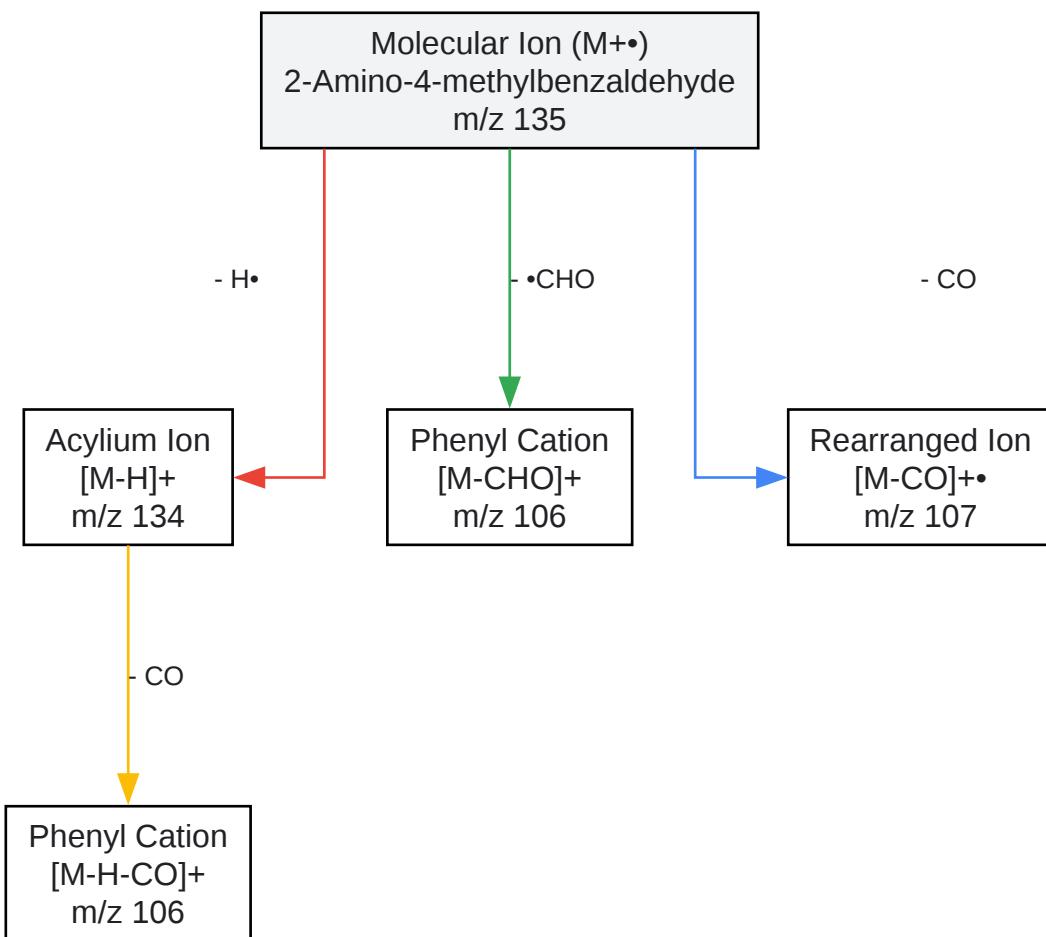
- Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
- Inlet System: Gas chromatograph or a direct insertion probe.
- GC Parameters (if applicable):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.^[8] This is a standard energy that provides reproducible fragmentation patterns for library matching.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Scan Range: m/z 40-400.
 - Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4.3 Data Acquisition and Analysis

- Acquire the data using the instrument's control software.
- Identify the chromatographic peak corresponding to **2-Amino-4-methylbenzaldehyde**.
- Extract the mass spectrum from this peak, ensuring subtraction of any background ions.
- Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against the predicted fragmentation patterns.

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events for **2-Amino-4-methylbenzaldehyde** is illustrated below.



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Caption: Primary EI fragmentation pathways for **2-Amino-4-methylbenzaldehyde**.

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